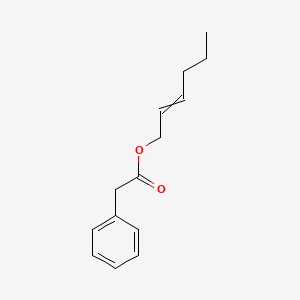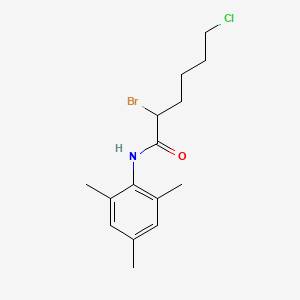
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine is an organometallic compound with the chemical formula C₃₂H₂₀CoN₁₂. It is a derivative of phthalocyanine, a macrocyclic compound that is structurally similar to porphyrins. This compound is known for its vibrant green color and is used in various applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine can be synthesized through a multi-step process involving the reaction of cobalt salts with phthalocyanine precursors. One common method involves the cyclotetramerization of 4,5-diaminophthalonitrile in the presence of cobalt(II) chloride under reflux conditions. The reaction is typically carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) derivatives.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalocyanine derivatives, cobalt(III) complexes, and reduced cobalt species .
科学研究应用
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and electrochemical reactions.
Biology: The compound is studied for its potential use in biosensors and as a biomimetic catalyst.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of dyes, pigments, and as a component in electronic devices
作用机制
The mechanism by which Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The cobalt center can undergo redox changes, allowing it to participate in catalytic cycles. The amino groups enhance its solubility and reactivity, making it a versatile compound in various applications .
相似化合物的比较
Similar Compounds
Cobalt(II) phthalocyanine: Lacks the amino groups, making it less reactive in certain substitution reactions.
Copper(II) 2,9,16,23-tetraamino-phthalocyanine: Similar structure but with copper as the central metal, leading to different redox properties.
Iron(II) 2,9,16,23-tetraamino-phthalocyanine: Iron as the central metal, used in different catalytic applications.
Uniqueness
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine is unique due to its combination of cobalt’s redox properties and the presence of amino groups, which enhance its reactivity and solubility. This makes it particularly useful in applications requiring high catalytic activity and stability .
属性
分子式 |
C32H20CoN12 |
|---|---|
分子量 |
631.5 g/mol |
IUPAC 名称 |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI 键 |
LEZDMLSONPDWAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |
相关CAS编号 |
123385-16-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B12504423.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12504425.png)

![1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B12504432.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504451.png)

![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)

![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)

![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)

